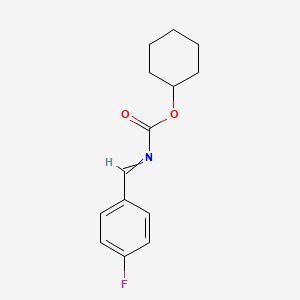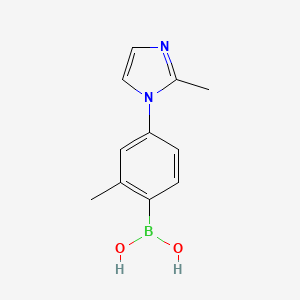
(R)-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound with a unique structure that includes a mesityl group and an imidazolium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of an imidazole derivative with an alkylating agent under basic conditions.
Introduction of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction, where mesitylene reacts with the imidazolium core in the presence of a Lewis acid catalyst.
Addition of the Hydroxy-3-methylbutan-2-yl Group: This step involves the reaction of the imidazolium intermediate with a suitable alcohol derivative under acidic or basic conditions to form the final product.
Formation of the Hexafluorophosphate(V) Salt: The final step involves the ion exchange reaction with hexafluorophosphoric acid to form the hexafluorophosphate(V) salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazolium core, potentially converting it to an imidazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the mesityl group or the imidazolium core, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazolium or mesityl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and molecular interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents.
Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be incorporated into formulations for various pharmaceutical applications.
作用机制
The mechanism of action of ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-phenyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-tolyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
Uniqueness
- Mesityl Group : The presence of the mesityl group in ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) imparts unique steric and electronic properties, differentiating it from similar compounds with phenyl or tolyl groups.
- Hydroxy-3-methylbutan-2-yl Group : This group provides additional functionalization, allowing for further chemical modifications and enhancing the compound’s versatility.
This detailed article provides a comprehensive overview of ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H27F6N2OP |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
(2R)-3-methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C17H27N2O.F6P/c1-12(2)16(10-20)18-6-7-19(11-18)17-14(4)8-13(3)9-15(17)5;1-7(2,3,4,5)6/h8-9,11-12,16,20H,6-7,10H2,1-5H3;/q+1;-1/t16-;/m0./s1 |
InChI 键 |
FIQYETFYTZAQRS-NTISSMGPSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CO)C(C)C)C.F[P-](F)(F)(F)(F)F |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C(C)C)C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



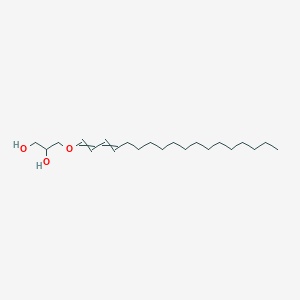

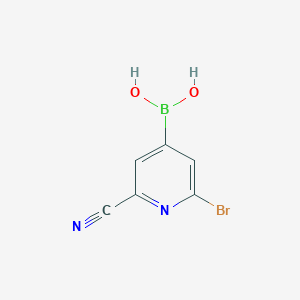
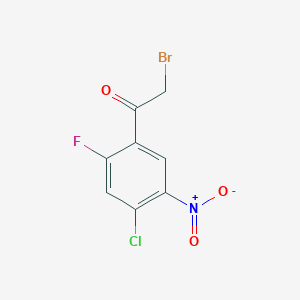

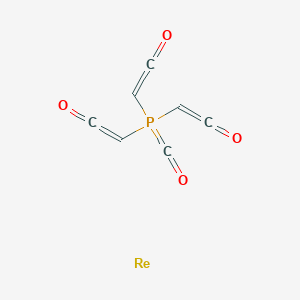
![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
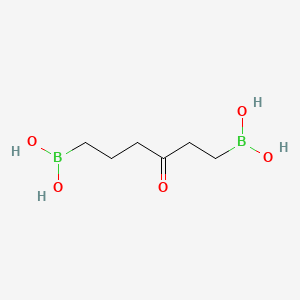
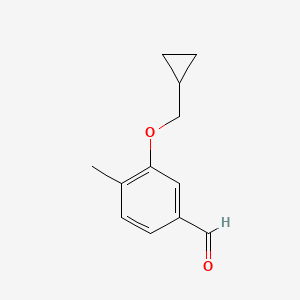
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
